molecular formula C9H6Cl2O2 B2591380 2-(3,4-Dichlorophenyl)malondialdehyde CAS No. 849936-29-4

2-(3,4-Dichlorophenyl)malondialdehyde

Cat. No.: B2591380
CAS No.: 849936-29-4
M. Wt: 217.05
InChI Key: FFKPYMPSYNYNAX-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)malondialdehyde is an organic compound with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05 g/mol . It is characterized by the presence of two aldehyde groups and a dichlorophenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)malondialdehyde typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)malondialdehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3,4-Dichlorophenyl)malonic acid.

    Reduction: 2-(3,4-Dichlorophenyl)propan-1,3-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)malondialdehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and lipid peroxidation.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)malondialdehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form adducts with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. Additionally, its dichlorophenyl group may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)acetaldehyde
  • 2-(3,4-Dichlorophenyl)propionaldehyde
  • 2-(3,4-Dichlorophenyl)butyraldehyde

Uniqueness

2-(3,4-Dichlorophenyl)malondialdehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity compared to similar compounds with only one aldehyde group. This dual functionality allows for a broader range of chemical transformations and applications.

Biological Activity

2-(3,4-Dichlorophenyl)malondialdehyde (DCMDA) is a synthetic compound that has garnered attention in biological research due to its potential applications in various fields, including pharmacology and toxicology. This article delves into the biological activity of DCMDA, highlighting its mechanisms of action, toxicity, and relevance in disease contexts.

DCMDA is characterized by its dichlorophenyl moiety and malondialdehyde structure, which is known for its reactivity with biomolecules. This compound serves as a versatile building block in organic synthesis and has been explored for its role as a fluorescent probe and DNA cross-linking agent .

Mechanisms of Biological Activity

DCMDA exhibits several biological activities primarily through its interactions with cellular components:

  • Oxidative Stress Induction : DCMDA is associated with the generation of reactive oxygen species (ROS), which can lead to oxidative stress—a condition implicated in various diseases, including cancer and neurodegenerative disorders .
  • DNA Interaction : The malondialdehyde moiety can react with DNA, potentially causing mutagenic effects. Studies have indicated that malondialdehyde derivatives can form adducts with nucleobases, leading to DNA damage .
  • Protein Modification : DCMDA can modify proteins through carbonylation, affecting their function and contributing to cellular dysfunction .

Toxicity Profile

The toxicity of DCMDA is primarily linked to its ability to induce oxidative stress and form adducts with biological macromolecules. Research has shown that elevated levels of malondialdehyde are associated with various pathological conditions:

  • Cardiovascular Diseases : Increased levels of malondialdehyde have been correlated with cardiovascular diseases due to lipid peroxidation processes .
  • Cancer : The mutagenic potential of DCMDA raises concerns regarding its role in carcinogenesis. Evidence suggests that oxidative DNA damage can lead to mutations and tumorigenesis .

Case Studies

Several studies have investigated the biological implications of DCMDA:

  • Oxidative Stress in Asthma :
    • A study examined the relationship between malondialdehyde levels and asthma severity. It found that higher MDA levels correlated with increased oxidative stress markers in patients .
  • Malondialdehyde as a Biomarker :
    • Research highlighted MDA's role as a biomarker for oxidative stress in various diseases, emphasizing its significance in monitoring disease progression and treatment efficacy .
  • Neurodegenerative Disorders :
    • Investigations into neurodegenerative diseases have shown that malondialdehyde levels are elevated in conditions like Alzheimer's disease, suggesting a link between oxidative stress and neurodegeneration .

Table 1: Summary of Biological Activities of DCMDA

Activity TypeMechanismImplication
Oxidative StressInduction of ROSLinked to various diseases
DNA DamageFormation of DNA adductsPotential mutagenic effects
Protein ModificationCarbonylationAlters protein function

Table 2: Clinical Relevance of Malondialdehyde Levels

ConditionMDA Level (nmol/mL)Clinical Implication
Cardiovascular DiseaseElevatedIndicator of lipid peroxidation
AsthmaIncreasedCorrelates with disease severity
Alzheimer's DiseaseHighSuggests role in neurodegeneration

Properties

IUPAC Name

2-(3,4-dichlorophenyl)propanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKPYMPSYNYNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C=O)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005316
Record name (3,4-Dichlorophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849936-29-4
Record name (3,4-Dichlorophenyl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dichlorophenyl)malonaldehyde
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